N-methyl-5-phenyl-4,5-dihydro-1,2-oxazol-3-amine
Description
N-methyl-5-phenyl-4,5-dihydro-1,2-oxazol-3-amine is a heterocyclic compound that contains an oxazoline ring
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
N-methyl-5-phenyl-1,2-oxazolidin-3-imine |
InChI |
InChI=1S/C10H12N2O/c1-11-10-7-9(13-12-10)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,11,12) |
InChI Key |
ARDCYRLDGVARAH-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1CC(ON1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-phenyl-4,5-dihydro-1,2-oxazol-3-amine can be achieved through several methods. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Erlenmeyer-Plochl reaction, which is a cyclodehydration-condensation reaction, can be used to synthesize oxazoline derivatives . This reaction typically involves the use of aldehydes and hippuric acid in the presence of dry acetic anhydride and acetate anion as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-methyl-5-phenyl-4,5-dihydro-1,2-oxazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert the oxazoline ring to other functional groups.
Substitution: The compound can undergo substitution reactions where different substituents replace the existing groups on the oxazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include oxidized oxazoles, reduced derivatives, and substituted oxazoline compounds
Scientific Research Applications
N-methyl-5-phenyl-4,5-dihydro-1,2-oxazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-methyl-5-phenyl-4,5-dihydro-1,2-oxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-methyl-5-phenyl-4,5-dihydro-1,2-oxazol-3-amine include other oxazoline derivatives and heterocyclic compounds with similar structures, such as imidazoles and pyrazoles .
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.
Biological Activity
N-methyl-5-phenyl-4,5-dihydro-1,2-oxazol-3-amine is a heterocyclic compound belonging to the oxazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a five-membered ring containing nitrogen and oxygen, with a methyl group on the nitrogen and a phenyl substituent on an adjacent carbon. Its unique structure suggests various biological interactions that could be exploited for therapeutic applications.
Immunomodulatory Effects
Research indicates that this compound may possess immunomodulatory properties . Isoxazole derivatives are known to influence immune functions and exhibit anti-inflammatory effects, making them candidates for treating autoimmune diseases and inflammatory conditions.
The compound's ability to interact with biological macromolecules suggests it can modulate enzyme activities or receptor functions. Studies have shown that it can form hydrogen bonds and engage in π–π interactions with proteins, which are critical for its biological activity.
Anticancer Potential
This compound has been evaluated for its anticancer properties . Similar compounds within the oxazole class have demonstrated the ability to enhance the efficacy of established anticancer drugs while reducing their toxic side effects .
Case Studies
- Cytotoxic Activity : In vitro studies have shown that derivatives of isoxazole exhibit cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. For instance, compounds related to this compound have been noted for their potential to induce apoptosis in cancer cells .
- Molecular Docking Studies : Molecular docking studies have revealed strong hydrophobic interactions between isoxazole derivatives and target proteins involved in cancer progression, indicating a promising avenue for drug development .
Comparison with Related Compounds
The biological activity of this compound can be contextualized by comparing it with other related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4,5-Dihydroisoxazole | Structure | Lacks the phenyl group; used in various synthetic applications. |
| 3-Aminooxazole | Structure | Exhibits different biological properties; primarily studied for antimicrobial activity. |
| 4-Methylisoxazole | Structure | Methyl substitution affects its reactivity and interaction with biological targets. |
The uniqueness of N-methyl-5-phenyloxazole lies in its specific substitution pattern that enhances its biological activity compared to other isoxazoles.
Synthesis and Accessibility
The synthesis of this compound typically involves several steps that highlight its synthetic accessibility for further research and application. The methods employed often include cyclization reactions involving appropriate precursors that yield the desired oxazole framework.
Synthetic Route Example
A common synthetic route may involve:
- Formation of an oxime from an aldehyde.
- Cyclization with an amine to form the oxazole ring.
- Methylation of the nitrogen atom to yield the final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
